molecular formula C19H18N2O4 B3001050 3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-27-9

3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B3001050
CAS No.: 2034431-27-9
M. Wt: 338.363
InChI Key: AWKQXZXWILFOHU-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a unique heterocyclic scaffold combining an oxazolidine-2,4-dione core with a pyrrolidin-3-yl group substituted by a naphthalen-1-yl acetyl moiety.

Properties

IUPAC Name

3-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(10-14-6-3-5-13-4-1-2-7-16(13)14)20-9-8-15(11-20)21-18(23)12-25-19(21)24/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQXZXWILFOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also referred to as Naph-Ac-PY-OD, is a synthetic compound notable for its complex structure, which integrates a naphthalene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione core. This unique combination suggests potential biological activities that merit further exploration.

  • Molecular Formula : C19H21N3O3
  • Molecular Weight : Approximately 338.4 g/mol
  • Structural Characteristics : The compound features an oxazolidinedione ring, a pyrrolidine ring, and a naphthalene group, which are critical for its biological activity.

Synthesis

The synthesis of Naph-Ac-PY-OD typically involves multi-step reactions that include various starting materials. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Preliminary studies indicate that Naph-Ac-PY-OD may exhibit various biological activities similar to other compounds with analogous structures. Notably, compounds containing oxazolidine and pyrrolidine rings have been associated with several pharmacological effects, including antimicrobial and anticancer properties.

Potential Biological Activities

  • Antimicrobial Activity :
    • Compounds with structural similarities have demonstrated significant antimicrobial effects against various bacterial strains .
    • For instance, derivatives of 1,3,4-oxadiazoles have shown enhanced activity against resistant strains of Staphylococcus aureus and other pathogens .
  • Cytotoxicity :
    • The cytotoxic effects of Naph-Ac-PY-OD remain under investigation; however, related compounds have shown varied cytotoxic profiles depending on their structural modifications .
    • In some studies, specific derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells .
  • Mechanism of Action :
    • The mechanism behind the biological activity may involve interactions with cellular targets that influence gene expression related to biofilm formation in bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-(1-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneContains a benzo[d]oxazole moietyAntimicrobial
5-Methylpyrrole DerivativeFeatures a methyl group on pyrroleCNS activity
Naphthalene-based OxazolidinoneSimilar oxazolidinone coreAnticancer properties

The unique combination of naphthalene and pyrrolidine structures within the oxazolidinone framework may confer distinct biological properties not found in other compounds.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of novel derivatives found that certain compounds demonstrated superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The specific interactions at the molecular level were analyzed using spectroscopic techniques, confirming the role of functional groups in enhancing activity .

Case Study 2: Cytotoxicity Assessment

In another case study focused on cytotoxicity, several derivatives were tested on various cell lines (e.g., L929 fibroblasts). Results indicated that some compounds significantly increased cell viability at lower concentrations while exhibiting toxicity at higher doses. This dual effect highlights the importance of structural modifications for optimizing therapeutic benefits .

Comparison with Similar Compounds

Oxadiazole Derivatives

Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Structural Differences : Replaces oxazolidine-2,4-dione with a 1,2,4-oxadiazole ring. The oxadiazole core is less polar and may reduce hydrogen-bonding capacity compared to the dione moiety.
  • Substituents : Features a pyridyl group (electron-deficient) and phenylethyl chain (hydrophobic), contrasting with the naphthalen-1-yl acetyl group in the target compound.
  • Synthesis : Prepared via nucleophilic substitution of pyrrolidin-3-ol derivatives. The target compound likely requires acylation or coupling reactions for the naphthalen-1-yl acetyl group.
  • Applications : Oxadiazoles are often explored for antiviral or anticancer activity due to their metabolic stability .

Thiourea Derivatives

Example: 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea

  • Structural Differences : Substitutes oxazolidine-2,4-dione with a thiourea group. Thioureas are more flexible and prone to hydrogen bonding but less rigid than oxazolidinediones.
  • Substituents : Shares the naphthalen-1-yl group but includes a diphenylethylamine moiety, enhancing stereochemical complexity.
  • Stability : Requires cold storage (0–6°C), suggesting sensitivity to heat or hydrolysis, whereas oxazolidinediones are generally more thermally stable .

Pyrimidine-Pyrrolidine Hybrids

Example : 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea

  • Structural Differences : Integrates a pyrimidine-pyrazole-urea system instead of oxazolidinedione. The fluorophenyl and methoxyethyl groups enhance hydrophobicity and solubility, respectively.
  • Bioactivity : Designed as a TrkA kinase inhibitor, highlighting the role of aromatic substituents in target specificity. The naphthalen-1-yl group in the target compound may similarly engage in π-π stacking with enzyme pockets .

Pyrrolo[3,4-b]pyridine-4,5-diones

Example : Derivatives synthesized via one-pot reactions of acetamide with amines .

  • Structural Differences: Contains a fused pyrrolo-pyridinedione system, offering greater planarity than the non-fused oxazolidinedione.
  • Synthesis : Utilizes multicomponent reactions, contrasting with stepwise acylation likely needed for the target compound.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Potential Applications
Oxazolidine-2,4-dione (Target) Oxazolidinedione Naphthalen-1-yl acetyl Acylation/coupling Enzyme inhibition, antimicrobial
Oxadiazole 1,2,4-Oxadiazole Pyridyl, phenylethyl Nucleophilic substitution Antiviral, anticancer
Thiourea Thiourea Naphthalen-1-yl, diphenylethyl Condensation Chiral catalysis, therapeutics
Pyrimidine-Pyrrolidine Urea-pyrimidine-pyrazole Fluorophenyl, methoxyethyl Multistep functionalization Kinase inhibition
Pyrrolo-pyridinedione Fused bicyclic dione Hydroxy, methoxybenzyl One-pot synthesis Photodynamic therapy

Key Research Findings

  • Stereochemical Impact : The (R)- or (S)-configuration of the naphthalen-1-yl group in thiourea derivatives significantly affects chiral recognition , suggesting similar stereospecificity in the target compound.
  • Catalytic Efficiency : Fe₂O₃@SiO₂/In₂O₃ catalysts used in naphthalen-2-yl derivatives could be adapted for synthesizing the target compound’s naphthalen-1-yl acetyl group.

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